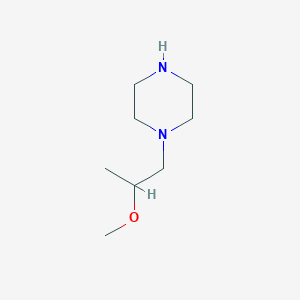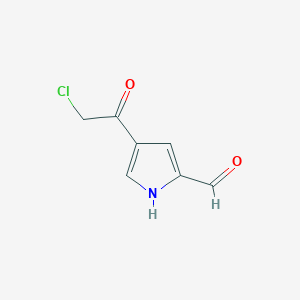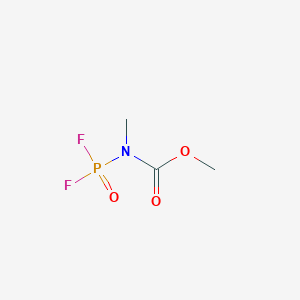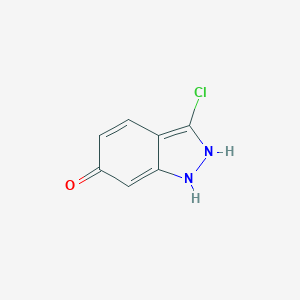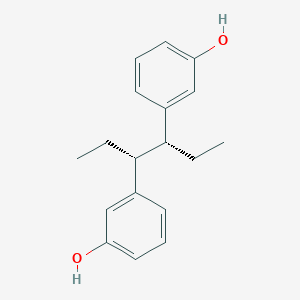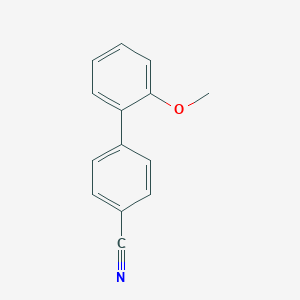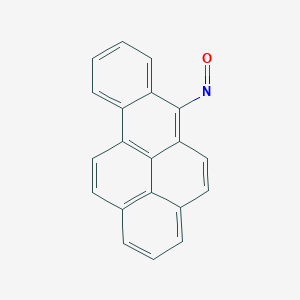![molecular formula C13H18Cl2N2O B039427 4-[bis(2-chloroethyl)amino]-N,N-dimethylbenzamide CAS No. 122567-50-4](/img/structure/B39427.png)
4-[bis(2-chloroethyl)amino]-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-(bis(2-chloroethyl)amino)-N,N-dimethyl- is a compound known for its significant role in medicinal chemistry, particularly as a histone deacetylase inhibitor. This compound has shown potential in the treatment of various cancers due to its ability to inhibit specific enzymes involved in cancer cell proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-(bis(2-chloroethyl)amino)benzoyl chloride with N,N-dimethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 4-(bis(2-chloroethyl)amino)-N,N-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The nitrogen mustard group can participate in nucleophilic substitution reactions, forming aziridinium ions as intermediates.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as water or alcohols, and the reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides .
Applications De Recherche Scientifique
Benzamide, 4-(bis(2-chloroethyl)amino)-N,N-dimethyl- has a wide range of scientific research applications:
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of histone deacetylases (HDACs). By inhibiting these enzymes, it prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones. This results in altered gene expression and can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets include HDAC1, HDAC2, and HDAC3, with specific pathways involving the activation of caspase-3 and caspase-9 .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: Another HDAC inhibitor with similar structure and function.
N-(2-Amino-4-fluorophenyl)-4-(bis(2-chloroethyl)amino)benzamide: A fluorinated derivative with enhanced selectivity for HDAC3.
Uniqueness
Benzamide, 4-(bis(2-chloroethyl)amino)-N,N-dimethyl- is unique due to its specific nitrogen mustard group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit multiple HDAC isoforms makes it a versatile compound in cancer research and therapy .
Propriétés
Numéro CAS |
122567-50-4 |
|---|---|
Formule moléculaire |
C13H18Cl2N2O |
Poids moléculaire |
289.2 g/mol |
Nom IUPAC |
4-[bis(2-chloroethyl)amino]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H18Cl2N2O/c1-16(2)13(18)11-3-5-12(6-4-11)17(9-7-14)10-8-15/h3-6H,7-10H2,1-2H3 |
Clé InChI |
CMWKUHNLNXOMSD-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=C(C=C1)N(CCCl)CCCl |
SMILES canonique |
CN(C)C(=O)C1=CC=C(C=C1)N(CCCl)CCCl |
Key on ui other cas no. |
122567-50-4 |
Synonymes |
4-[bis(2-chloroethyl)amino]-N,N-dimethyl-benzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



